N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide
Description
N-{1-[(4-Bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide is a synthetic benzamide derivative characterized by a 4-tert-butyl-substituted benzamide core linked to a trichloroethyl group functionalized with a 4-bromophenylamino moiety.
Properties
Molecular Formula |
C19H20BrCl3N2O |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H20BrCl3N2O/c1-18(2,3)13-6-4-12(5-7-13)16(26)25-17(19(21,22)23)24-15-10-8-14(20)9-11-15/h4-11,17,24H,1-3H3,(H,25,26) |
InChI Key |
JFBHJQFVQAEIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 4-tert-butylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trichloroethyl group can interact with hydrophobic pockets in proteins, while the bromophenyl group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
a. 4-tert-Butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide ()
- Structure : Shares the 4-tert-butylbenzamide moiety but incorporates a chromen-4-one system.
- Key Differences: The chromen group introduces π-conjugation and planar rigidity, contrasting with the flexible trichloroethylamino chain in the target compound.
- Impact: The chromen system may enhance UV absorption properties, while the tert-butyl group likely improves solubility in nonpolar media .
b. N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-tert-butylbenzamide ()
- Structure: Features a 3-bromo substituent on the benzamide and an acetyl(methyl)amino group on the phenyl ring.
- Key Differences: Bromine position (3 vs. 4 in the target compound) and the acetylated amino group vs. the unmodified amino group.
- Impact : The 3-bromo substitution may alter electronic distribution, while the acetyl group could reduce metabolic stability compared to the target compound’s primary amine .
Modifications to the Trichloroethylamino Chain
a. N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide ()
- Structure: Replaces the amino group with a thiourea linkage.
- Key Differences : Thiourea introduces sulfur, enabling stronger hydrogen-bond acceptor capacity.
b. N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide ()
- Structure : Incorporates a sulfonamide group on the phenyl ring.
- Key Differences: Sulfonamide’s electronegativity and acidity contrast with the neutral amino group in the target compound.
Halogenation Patterns and Interactions
a. N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide ()
b. 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) ()
- Structure: Nitro and methoxy groups replace the trichloroethylamino chain.
- Key Differences : Electron-withdrawing nitro groups reduce electron density, affecting reactivity.
- Impact : Likely lower metabolic stability compared to the target compound’s amine group .
Biological Activity
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a bromophenyl group, a trichloroethyl moiety, and a tert-butylbenzamide group. Its molecular formula is with a molecular weight of 452.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrCl3N2O2 |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-tert-butylbenzamide |
| InChI | InChI=1S/C16H14BrCl3N2O2/c1-24-13-8-2-10(3-9-13)14(23)22-15(16(18,19)20)21-12-6-4-11(17)5-7-12/h2-9,15,21H,1H3,(H,22,23) |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that the presence of halogenated phenyl groups can enhance antibacterial properties due to increased electron density on the nitrogen atom in the amine group .
Anticancer Activity
The compound has been investigated for its anticancer potential. It is believed to interfere with specific signaling pathways in cancer cells, leading to apoptosis (programmed cell death). The mechanism of action may involve the inhibition of enzymes or receptors critical for cell proliferation and survival.
The biological activity of this compound is thought to stem from its ability to bind to specific proteins involved in cellular processes. This binding can disrupt normal signaling pathways, potentially leading to reduced cell growth and increased apoptosis in cancer cells.
Study on Antimicrobial Activity
A study published in PubMed highlighted the increased antibacterial activity of structurally related compounds compared to their chlorine analogues. The study suggested that the bromine substitution contributes to enhanced electron density, which may improve interaction with bacterial targets .
Anticancer Research
In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that it may serve as a potential therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
